molecular formula C12H12BrClN4 B2825778 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine CAS No. 2415503-74-9

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine

Cat. No.: B2825778
CAS No.: 2415503-74-9
M. Wt: 327.61
InChI Key: MYQHJZMEMDBETI-UHFFFAOYSA-N
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Description

4-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine is a high-value chemical building block designed for pharmaceutical research and development. This complex heterocyclic compound features a pyridine ring substituted with a chlorine atom and a nitrogen-containing azetidine moiety, which is further functionalized with a 4-bromopyrazole group . This specific molecular architecture, incorporating multiple nitrogen-rich rings and halogen substituents, is commonly targeted in the synthesis of potential bioactive molecules . Compounds of this class are primarily utilized as advanced intermediates in medicinal chemistry campaigns. The presence of bromine and chlorine atoms offers versatile sites for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly explore structure-activity relationships (SAR) . The structural motif of a pyrazole linked to a pyridine via an azetidine bridge is of significant interest in the design of kinase inhibitors and other targeted therapeutics . Researchers can leverage this scaffold to develop novel compounds for screening against various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN4/c13-10-3-16-18(8-10)7-9-5-17(6-9)12-1-2-15-4-11(12)14/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQHJZMEMDBETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=NC=C2)Cl)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine is a complex organic molecule that integrates several functional groups, including a pyrazole ring, an azetidine ring, and a chloropyridine moiety. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C13H13BrN4ClC_{13}H_{13}BrN_{4}Cl. Its structure can be represented as follows:

\text{4 3 4 bromo 1H pyrazol 1 yl methyl azetidin 1 yl}-3-chloropyridine}

This compound's complexity allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds featuring similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial : Certain pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer : Compounds with azetidine and pyrazole structures have been explored for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The unique binding sites created by the compound's structure may allow it to act as an inhibitor for specific enzymes.

Anticancer Activity

A study focusing on similar pyrazole derivatives demonstrated significant anticancer properties. For instance, compounds were tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines, showing IC50 values ranging from 8.21 µM to 19.56 µM for effective derivatives . Although direct data on the target compound is lacking, its structural similarities suggest it may exhibit comparable activities.

Antimicrobial Properties

Research on related pyrazole compounds has revealed notable antimicrobial activities. For example, derivatives with halogen substitutions have been reported to enhance antimicrobial efficacy against a range of pathogens . The presence of bromine in the structure of our compound may similarly influence its antimicrobial properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-1H-pyrazolePyrazole ringAntimicrobial
Azetidine DerivativesAzetidine ringAnti-inflammatory
Chloropyridine DerivativesChlorine substituentAnticancer

The uniqueness of This compound lies in its combination of these three distinct structural elements, potentially broadening its biological activity spectrum compared to simpler analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following compounds share structural motifs with the target molecule, enabling a comparative analysis:

Compound Name Core Structure Key Substituents Molecular Features Potential Applications Reference
4-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine (Target) Pyridine + Azetidine 3-Cl, 4-azetidinyl-methyl-4-bromo-pyrazole Rigid azetidine, halogenated heterocycles Undisclosed (likely medicinal) N/A
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine Pyridine 4-bromo-pyrazole with 2-chloroethyl and 5-methyl groups Flexible chloroethyl chain, methyl group Synthetic intermediate
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Pyrazole + Pyridine 4-bromo-pyrazole, pyridin-4-ylmethyl, 3-amine Amine functionality, pyridine-piperazine Pharmaceutical intermediate
3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine Pyridazine 4-bromo-pyrazole, 6-Cl Diazine ring (pyridazine) Undisclosed
TLR7-9 Antagonists (e.g., from EP 4139296B1) Quinoline + Azetidine Azetidinyl-methyl-morpholine, tetrahydropyrazolo-pyridine TLR-targeting motifs SLE treatment
Key Observations:
  • Azetidine vs. Flexible Chains : The target compound’s azetidine ring introduces rigidity compared to analogs like the 2-chloroethyl-substituted pyrazole in , which may affect conformational stability and target binding.
  • Halogen Positioning : The 3-chloro substituent on pyridine in the target compound differs from 6-chloro in pyridazine (), altering electronic distribution and steric interactions.

Functional Group Impact on Properties

  • Bromo-Pyrazole : Present in all analogs, this group may enhance lipophilicity and influence pharmacokinetics.
  • Chloropyridine vs.
  • Azetidine vs. Morpholine : In TLR antagonists (), azetidine’s smaller ring size may improve metabolic stability compared to morpholine derivatives.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, Boc protection/deprotection, and coupling reactions. Key optimization strategies include:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics in coupling steps .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd₂(dba)₃) with XPhos ligands improve cross-coupling efficiency .
  • Purification : Reverse-phase HPLC or flash chromatography minimizes impurities, as demonstrated in analogous pyrazolo-pyridine syntheses (yield improved from 29% to 88% after optimization) .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns and confirms azetidine and pyrazole ring connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 352.62) .

Q. What are the common impurities formed during synthesis, and how are they identified?

  • Methodological Answer :
  • Byproducts : Unreacted intermediates (e.g., tert-butyl carbamate derivatives) or halogenated side products.
  • Detection : LC-MS tracks residual starting materials, while 2D NMR (COSY, HSQC) resolves stereochemical impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity and target interactions?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify critical motifs (e.g., bromo-pyrazole for hydrophobic interactions) using tools like Schrödinger’s Phase .
  • Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) with AutoDock Vina, optimizing scoring functions for ΔG values < −8 kcal/mol .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays (e.g., equilibrium dialysis) and hepatic microsomal stability tests .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain discrepancies in efficacy .
  • Dose-Response Refinement : Conduct in vivo studies with controlled variables (e.g., route of administration, formulation) to align with in vitro IC₅₀ values .

Q. How does the compound’s environmental fate impact its ecological risk profile?

  • Methodological Answer :
  • Biodegradation Studies : Use OECD 301B guidelines to measure aerobic degradation in activated sludge, monitoring half-life (t₁/₂) via LC-MS .
  • Partition Coefficients : Determine log Kow (octanol-water) to assess bioaccumulation potential. Predicted log Kow ≈ 2.2 suggests moderate hydrophobicity .
  • Ecotoxicity Assays : Evaluate acute toxicity in Daphnia magna (EC₅₀) and algae growth inhibition, correlating with structural alerts (e.g., halogenated moieties) .

Q. What structural motifs influence pharmacokinetics, and how can they be modified to enhance bioavailability?

  • Methodological Answer :
  • Key Motifs :
  • Azetidine Ring : Enhances solubility via nitrogen lone-pair interactions.
  • Chloropyridine : Modulates CYP450-mediated metabolism .
  • Modification Strategies :
  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to improve membrane permeability .
  • PEGylation : Attach polyethylene glycol chains to reduce renal clearance .

Q. How can cross-disciplinary approaches elucidate multi-target interactions in complex systems?

  • Methodological Answer :
  • Chemical Ecology : Study plant- or microbe-derived analogs to identify ecological interaction pathways .
  • Systems Biology : Integrate transcriptomics (RNA-seq) and proteomics (SILAC) to map signaling networks affected by the compound .
  • Machine Learning : Train neural networks on PubChem BioAssay data to predict off-target effects .

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